Cas no 1361769-06-3 (3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)

3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C10H8BrF3N2O/c1-6-4-9(17-10(12,13)14)16-8(2-3-15)7(6)5-11/h4H,2,5H2,1H3
- InChI Key: ZHHRWWHNXFQIAL-UHFFFAOYSA-N
- SMILES: BrCC1C(CC#N)=NC(=CC=1C)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 302
- XLogP3: 3
- Topological Polar Surface Area: 45.9
3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026001804-500mg |
3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1361769-06-3 | 97% | 500mg |
$931.00 | 2022-04-03 | |
Alichem | A026001804-1g |
3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1361769-06-3 | 97% | 1g |
$1,780.80 | 2022-04-03 |
3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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3. Back matter
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4. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile
Introduction to 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361769-06-3) and Its Applications in Modern Chemical Biology
3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361769-06-3) is a highly versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, combining a bromomethyl group, a methyl substituent, a trifluoromethoxy group, and an acetonitrile moiety on a pyridine backbone, make it an invaluable building block for the synthesis of complex molecules. This compound has found applications in the development of novel bioactive agents, including kinase inhibitors, antiviral drugs, and other therapeutic compounds.
The bromomethyl group at the C-3 position of the pyridine ring provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This reactivity is particularly useful in medicinal chemistry, where rapid and efficient functionalization is often required. The presence of the methyl group at the C-4 position influences the electronic properties of the ring, enhancing its interaction with biological targets. Additionally, the trifluoromethoxy group at the C-6 position introduces electron-withdrawing effects, which can modulate the pharmacokinetic properties of derived compounds.
The acetonitrile moiety at the C-2 position further enhances the compound's utility by providing a polar solvent environment and facilitating further derivatization through nucleophilic addition reactions. These structural features collectively make 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile a preferred choice for synthetic chemists working on drug discovery and development.
In recent years, there has been growing interest in the use of trifluoromethoxy-substituted heterocycles in medicinal chemistry due to their ability to improve metabolic stability and binding affinity to biological targets. A notable example is the development of kinase inhibitors for cancer therapy. The trifluoromethoxy group can enhance binding interactions by increasing lipophilicity while maintaining metabolic stability, making it an attractive scaffold for drug design. Several studies have demonstrated that compounds containing this moiety exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Furthermore, the bromomethyl group in 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile allows for easy conjugation with various biomolecules, including peptides and proteins. This property has been exploited in the development of targeted therapeutics, where bioconjugation strategies are employed to enhance drug delivery and specificity. For instance, recent research has shown that this compound can be used to synthesize peptidomimetics with improved binding affinity to therapeutic targets.
The methyl group at the C-4 position also plays a crucial role in modulating the electronic properties of the pyridine ring. This can influence both the reactivity and selectivity of derived compounds. In particular, studies have shown that methyl-substituted pyridines can exhibit enhanced binding interactions with certain enzymes and receptors due to their ability to stabilize positive charges through hyperconjugation effects.
Recent advances in computational chemistry have further highlighted the potential of 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile as a key intermediate in drug discovery. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into various pharmacophore frameworks, enhancing both potency and selectivity. These computational approaches have enabled researchers to predict optimal synthetic pathways and identify promising derivatives with minimal experimental screening.
The acetonitrile moiety at the C-2 position also contributes to the compound's versatility by providing a site for further functionalization through nucleophilic addition reactions. This allows for the introduction of diverse functional groups, including amides, alcohols, and thiols, which can be tailored to meet specific pharmacological requirements. Such derivatization strategies have been successfully employed in the development of novel antiviral agents and anti-inflammatory drugs.
One particularly exciting application of 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile is in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and inflammation. However, due to their flat binding surfaces and lack of well-defined binding pockets, PPIs have been challenging to target with traditional small molecule drugs. Recent studies have shown that pyridine-based scaffolds can effectively disrupt PPIs by interfering with critical hydrogen bonding networks.
The combination of structural features such as the bromomethyl group, methyl substituent, trifluoromethoxy group, and acetonitrile moiety makes 3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile an ideal candidate for developing PPI inhibitors. By leveraging its reactivity and functionalization potential, researchers can design molecules that selectively bind to target PPIs while minimizing off-target effects.
Another emerging application is in the field of immunotherapy. The ability to conjugate this compound with antibodies or other immunostimulatory molecules has opened up new avenues for treating autoimmune diseases and cancer immunotherapy. By designing bioconjugates that specifically target immune cells or cancer cells, researchers can develop more effective therapies with improved patient outcomes.
In conclusion,3-(Bromomethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361769-06-3) is a multifunctional intermediate with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for synthesizing novel bioactive agents targeting various diseases. As research continues to uncover new therapeutic opportunities,this compound will undoubtedly play an increasingly important role in drug discovery and development.
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